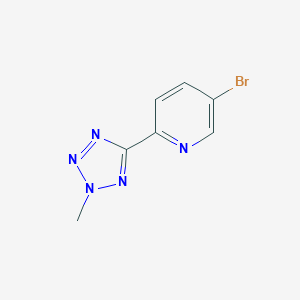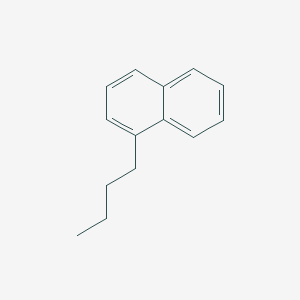
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene: is an organic compound with the molecular formula C23H38O2 It is characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a (Z)-pentadec-10-enyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene can be synthesized through several methods. One common approach involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a weak aqueous alkali. This reaction produces 1,3-dimethoxybenzene, which can then undergo further reactions to introduce the (Z)-pentadec-10-enyl group .
Industrial Production Methods: Industrial production of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene typically involves large-scale methylation processes using methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the (Z)-pentadec-10-enyl chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the (Z)-pentadec-10-enyl group, making it less complex and with different reactivity.
1,3-Dimethoxy-5-(pentadec-1-enyl)benzene: Similar structure but with a different position of the double bond in the alkyl chain.
Uniqueness: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene is unique due to the presence of the (Z)-pentadec-10-enyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
34809-61-5 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7- |
InChI Key |
VNUMDBCQWDYHOF-FPLPWBNLSA-N |
SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Synonyms |
(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene; 1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















